(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate
Description
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate is an organic compound that belongs to the class of acrylates This compound features a cyclohexanecarboxamido group attached to a phenyl ring, which is further connected to an acrylate moiety The (E)-configuration indicates the trans arrangement of substituents around the double bond in the acrylate group
Properties
IUPAC Name |
methyl 3-[3-(cyclohexanecarbonylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-21-16(19)11-10-13-6-5-9-15(12-13)18-17(20)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJKELPYOPUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)NC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate typically involves the following steps:
Formation of the Amide: The initial step involves the reaction of cyclohexanecarboxylic acid with an appropriate amine to form the cyclohexanecarboxamido group.
Aryl Substitution: The amide is then subjected to a Friedel-Crafts acylation reaction with a phenyl ring to form the 3-(cyclohexanecarboxamido)phenyl intermediate.
Acrylate Formation: Finally, the intermediate undergoes a Heck reaction with methyl acrylate under palladium catalysis to form the this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acrylate group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding due to its amide and acrylate functionalities.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that have binding sites compatible with its structure.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Methyl 3-(3-(cyclohexanecarboxamido)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate.
Ethyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate is unique due to its (E)-configuration, which can influence its reactivity and interaction with biological targets. The presence of the cyclohexanecarboxamido group also imparts specific steric and electronic properties that differentiate it from other acrylates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
